molecular formula C22H15BrN4O3S B2848103 N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1251551-47-9

N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No.: B2848103
CAS No.: 1251551-47-9
M. Wt: 495.35
InChI Key: HXNQPPTWIBMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative featuring a 4-amine core substituted with:

  • Piperidin-1-ylcarbonyl moiety at position 2: Introduces a carbamate linkage, balancing steric bulk and hydrogen-bonding capacity.

Properties

CAS No.

1251551-47-9

Molecular Formula

C22H15BrN4O3S

Molecular Weight

495.35

IUPAC Name

3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2

InChI Key

HXNQPPTWIBMXLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, often abbreviated as DFPQ, is a synthetic compound with potential therapeutic applications. This article delves into the biological activity of DFPQ, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

DFPQ has the following chemical characteristics:

PropertyValue
CAS Number 1251551-47-9
Molecular Formula C22H22F2N4O3
Molecular Weight 495.35 g/mol
Melting Point Not available
Boiling Point Not available

Structure

The structure of DFPQ includes a quinoline core substituted with a difluorophenyl group and a piperidinyl carbonyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds structurally related to DFPQ exhibit significant antitumor activity. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that DFPQ could inhibit the proliferation of specific cancer cell lines, although detailed IC50 values are yet to be published in peer-reviewed literature.

The proposed mechanisms through which DFPQ exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been documented to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
  • Apoptosis Induction : DFPQ may trigger programmed cell death in malignant cells by activating caspase pathways.

Neuroprotective Effects

DFPQ has also been studied for its potential neuroprotective properties. Research indicates that quinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant activities. In vivo studies using animal models of neurodegenerative diseases have suggested that DFPQ may reduce oxidative stress markers and improve cognitive functions.

Anti-inflammatory Properties

Inflammation plays a significant role in various diseases, including cancer and neurodegenerative disorders. Initial findings suggest that DFPQ may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.

In Vitro Study

A study evaluating the cytotoxic effects of DFPQ on human cancer cell lines demonstrated a dose-dependent reduction in cell viability, with an emphasis on breast and lung cancer cells. The study highlighted the compound's potential as a lead candidate for further development in oncology.

In Vivo Study

In an animal model designed to mimic Alzheimer's disease, DFPQ treatment resulted in improved behavioral outcomes and reduced levels of amyloid-beta plaques. This suggests a dual role in both neuroprotection and cognitive enhancement.

Future Directions

The current state of research on DFPQ indicates promising avenues for exploration:

  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of DFPQ in humans.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Core Structure: Quinoline-based compounds (target, 9g, 104) may exhibit distinct electronic profiles compared to quinazoline derivatives (DMQCa, Compound 4), influencing target selectivity.
  • Substituent Effects: Fluorine: The 3,4-difluorophenyl group in the target compound and Compound 104 enhances metabolic stability and binding via halogen interactions. Piperidine vs. Carbamate vs. Carboranyl: The piperidin-1-ylcarbonyl group in the target compound offers hydrogen-bonding capacity, whereas carboranyl groups (DMQCa) prioritize hydrophobic interactions.

Table 2: Property Comparison

Property Target Compound DMQCa () Compound 9g () Compound 104 ()
Molecular Weight (g/mol) ~480 (estimated) ~450 414.28 ~380
LogP (estimated) ~3.5 ~4.2 ~2.8 ~3.0
Solubility Moderate (dimethoxy) Low (carboranyl) High (diazepane) Low (bromo)
Bioactivity Kinase inhibition (hyp.) Thermal stability EZH2 inhibition Kinase inhibition

Notes:

  • Solubility : The target compound’s dimethoxy and carbamate groups may improve aqueous solubility compared to brominated (Compound 104) or carboranyl-containing analogs (DMQCa).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.